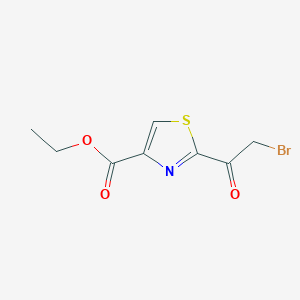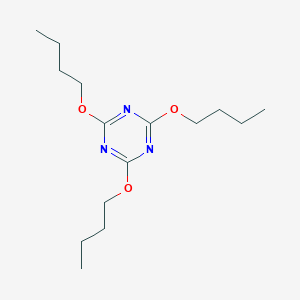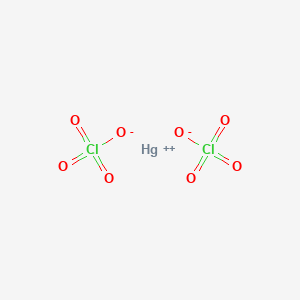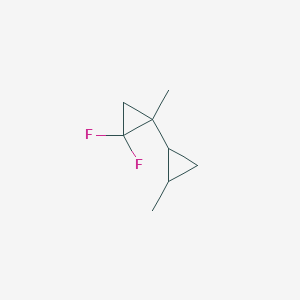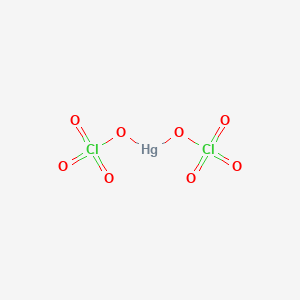
2-(4-Fluorophenyl)-4-methyl-5-nitro-1H-imidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Fluorophenyl)-5-methyl-4-nitro-1H-imidazole is an organic compound that belongs to the class of imidazoles Imidazoles are heterocyclic compounds containing a five-membered ring with two non-adjacent nitrogen atoms This particular compound is characterized by the presence of a fluorophenyl group, a methyl group, and a nitro group attached to the imidazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Fluorophenyl)-5-methyl-4-nitro-1H-imidazole typically involves the following steps:
Starting Materials: The synthesis begins with 4-fluoronitrobenzene and 2-methylimidazole.
Nitration: The 4-fluoronitrobenzene undergoes nitration to introduce the nitro group.
Cyclization: The nitrated product is then subjected to cyclization with 2-methylimidazole under acidic conditions to form the imidazole ring.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of catalysts and solvents that are environmentally friendly and cost-effective is preferred in industrial settings.
化学反応の分析
Types of Reactions
2-(4-Fluorophenyl)-5-methyl-4-nitro-1H-imidazole can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluorine atom can be substituted with other nucleophiles, such as phenoxide, under appropriate conditions.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Phenoxide, base (e.g., sodium hydroxide).
Oxidation: Potassium permanganate, acidic medium.
Major Products Formed
Reduction: 2-(4-Aminophenyl)-5-methyl-4-nitro-1H-imidazole.
Substitution: 2-(4-Phenoxyphenyl)-5-methyl-4-nitro-1H-imidazole.
Oxidation: 2-(4-Fluorophenyl)-5-carboxy-4-nitro-1H-imidazole.
科学的研究の応用
2-(4-Fluorophenyl)-5-methyl-4-nitro-1H-imidazole has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Materials Science: The compound is used in the development of novel materials with unique electronic properties.
Biological Studies: It serves as a probe in studying the interactions between small molecules and biological macromolecules.
作用機序
The mechanism of action of 2-(4-Fluorophenyl)-5-methyl-4-nitro-1H-imidazole involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit enzymes such as histone deacetylases (HDACs), which play a critical role in the regulation of gene expression. The inhibition of HDACs can lead to the reactivation of tumor suppressor genes and the induction of cancer cell apoptosis.
類似化合物との比較
Similar Compounds
2-(4-Fluorophenyl)-6-methyl-3-nitro-1H-imidazole: Similar structure but with a different position of the methyl group.
2-(4-Fluorophenyl)-5-methyl-4-nitro-1H-pyrazole: Contains a pyrazole ring instead of an imidazole ring.
Uniqueness
2-(4-Fluorophenyl)-5-methyl-4-nitro-1H-imidazole is unique due to its specific substitution pattern on the imidazole ring, which imparts distinct electronic and steric properties. These properties can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development in various scientific fields.
特性
CAS番号 |
104575-41-9 |
|---|---|
分子式 |
C10H8FN3O2 |
分子量 |
221.19 g/mol |
IUPAC名 |
2-(4-fluorophenyl)-4-methyl-5-nitro-1H-imidazole |
InChI |
InChI=1S/C10H8FN3O2/c1-6-10(14(15)16)13-9(12-6)7-2-4-8(11)5-3-7/h2-5H,1H3,(H,12,13) |
InChIキー |
CSWDWMZPZDWCGP-UHFFFAOYSA-N |
異性体SMILES |
CC1=C(N=C(N1)C2=CC=C(C=C2)F)[N+](=O)[O-] |
SMILES |
CC1=C(NC(=N1)C2=CC=C(C=C2)F)[N+](=O)[O-] |
正規SMILES |
CC1=C(N=C(N1)C2=CC=C(C=C2)F)[N+](=O)[O-] |
同義語 |
2-(4-FLUORO-PHENYL)-4-METHYL-5-NITRO-1H-IMIDAZOLE |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


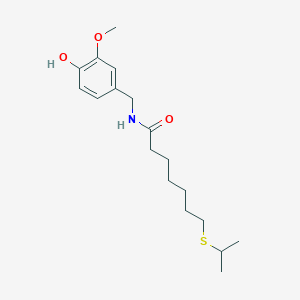
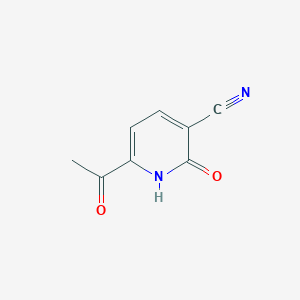
![(2S)-6-[3-[2-[(4-azido-2-hydroxybenzoyl)amino]ethyldisulfanyl]propanoylamino]-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-formamido-4-methylsulfanylbutanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]hexanoic acid](/img/structure/B12693.png)

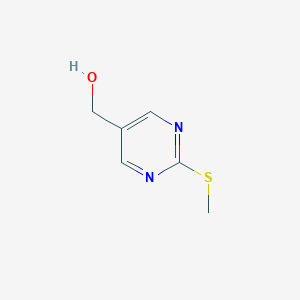

![Butyl N-[2-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]carbamate](/img/structure/B12704.png)

